molecular formula C5H6N6 B8813781 7h-Purine-2,8-diamine CAS No. 644-40-6

7h-Purine-2,8-diamine

Número de catálogo: B8813781
Número CAS: 644-40-6
Peso molecular: 150.14 g/mol
Clave InChI: VKKXEIQIGGPMHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7h-Purine-2,8-diamine is a useful research compound. Its molecular formula is C5H6N6 and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

DNA and RNA Research
7h-Purine-2,8-diamine has been studied for its role in the repair of DNA lesions. Research indicates that substituting adenine with 2,6-diaminopurine enhances the repair of cyclobutane pyrimidine dimers (CPDs) in nucleic acids. This substitution allows for higher yields of self-repairing activity due to the excellent electron-donating properties of 2,6-diaminopurine in nucleic acid strands. Studies demonstrate that the presence of this compound significantly improves the photostability and repair efficiency of damaged DNA strands compared to those containing standard adenine .

Prebiotic Chemistry
In prebiotic chemistry, this compound has been implicated in the origins of life studies. It is suggested that this compound could have played a critical role in the formation of functional RNA/DNA oligomers under UV-rich prebiotic conditions. The ability of 2,6-diaminopurine to enhance nonenzymatic RNA template copying positions it as a vital component in understanding early molecular evolution .

Medicinal Applications

Antidiabetic Activity
Recent studies have explored the potential of this compound derivatives as DPP-4 inhibitors for managing type 2 diabetes mellitus. In experimental models using Zücker obese diabetic fatty rats, compounds derived from this purine demonstrated significant reductions in fasting hyperglycemia and HbA1c levels compared to control groups. The research indicates that these compounds can serve as effective treatments for obesity-related type 2 diabetes due to their inhibitory effects on the DPP-4 enzyme .

Antiviral Potential
this compound derivatives have also been evaluated for their antiviral properties. Studies suggest that these compounds may act as inhibitors of viral proteases, including those from SARS-CoV-2. Their structural similarity to nucleobases allows them to interfere with viral replication mechanisms, showcasing potential applications in antiviral drug development .

Structural Modifications and Derivatives

Research into structural modifications of this compound has led to the development of various derivatives with enhanced biological activities. For instance:

Compound Activity Reference
2,6-DiaminopurineDNA repair enhancement
DPP-4 InhibitorsAntidiabetic effects
SARS-CoV-2 InhibitorsAntiviral activity

These derivatives are being investigated for their pharmacological profiles and therapeutic potentials across multiple disease states.

Case Studies

Case Study: Antidiabetic Effects
In a controlled study involving ZDF rats treated with a this compound derivative (referred to as compound 1), significant improvements were observed in metabolic parameters after 12 weeks of treatment. The compound reduced fasting hyperglycemia by approximately 24% and HbA1c levels by about 14%, indicating its potential as a novel therapeutic agent for diabetes management .

Case Study: DNA Repair Mechanisms
Another study focused on the photoreversal capabilities of DNA constructs containing this compound. The results showed that these constructs exhibited over 90% efficiency in repairing CPDs when exposed to UV light, outperforming traditional adenine-containing constructs significantly .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7H-Purine-2,8-diamine in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar purine derivatives (e.g., acute toxicity Category 4, skin/eye irritation Category 2), researchers should:

  • Use PPE (gloves, lab coats, goggles) and ensure fume hood ventilation to avoid inhalation or contact .
  • Implement dust suppression techniques during synthesis or handling to minimize aerosol formation .
  • Store the compound under inert conditions to prevent degradation or reactivity .
  • Conduct a preliminary hazard assessment using SDS templates for analogous compounds (e.g., 9H-Purine-2,6-diamine) to identify gaps in safety data .

Q. What synthetic routes are available for preparing this compound and its derivatives?

  • Methodological Answer : Synthesis can be adapted from methods used for analogous purine diamines (e.g., 1,3-dimethyl lumazine-6,7-diamine):

  • Route 1 : Condensation of uracil-5,6-diamine precursors with methyl cyanoformimidate in DMF at elevated temperatures (~100°C), followed by recrystallization for purification .
  • Route 2 : Functionalization via nucleophilic substitution at the C2 and C8 positions using amine donors under controlled pH (e.g., NH4OH/EtOH) .
  • Validate purity via ¹H NMR (e.g., δ 8.1–8.3 ppm for purine protons) and elemental analysis (deviation <0.3%) .

Q. What spectroscopic techniques are most suitable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve tautomeric forms and confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; carbonyl carbons at ~160 ppm) .
  • HPLC-MS : Quantify purity and detect degradation products using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and purine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Triangulation : Cross-validate data using multiple assays (e.g., enzyme inhibition, cell viability) and orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .
  • Contextual Analysis : Account for experimental variables (e.g., solvent/DMSO concentration, cell line specificity) that may alter activity .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from disparate studies while adjusting for bias .

Q. What computational strategies are effective in modeling the interaction of this compound with kinase enzymes like MPS1?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in MPS1’s ATP-binding pocket, prioritizing residues with hydrogen-bonding potential (e.g., Lys529, Asp611) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize inhibitory potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at N7 or C8 (e.g., cyclohexyl or aryl groups) to enhance hydrophobic interactions, as seen in MPS1 inhibitors .
  • Bioisosteric Replacement : Replace the purine core with pyrido[3,4-d]pyrimidine to improve metabolic stability while retaining activity .
  • High-Throughput Screening : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What methodological approaches are recommended for assessing the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC, calculating half-life (t₁/₂) and identifying degradation products (e.g., oxidation at C8) .
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H2O2) to evaluate robustness .
  • LC-MS/MS : Quantify stability in plasma or liver microsomes to predict in vivo behavior .

Q. Notes on Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and validate synthetic yields across ≥3 independent trials .
  • Data Validation : Use positive/negative controls in biological assays (e.g., staurosporine for kinase inhibition) and report effect sizes with confidence intervals .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for purine derivatives with acute toxicity profiles .

Propiedades

Número CAS

644-40-6

Fórmula molecular

C5H6N6

Peso molecular

150.14 g/mol

Nombre IUPAC

7H-purine-2,8-diamine

InChI

InChI=1S/C5H6N6/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H5,6,7,8,9,10,11)

Clave InChI

VKKXEIQIGGPMHT-UHFFFAOYSA-N

SMILES canónico

C1=C2C(=NC(=N1)N)N=C(N2)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.